H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH
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Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Scientific Research Applications
Understanding the Molecular Structure
- The peptide sequence H-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys(Me)-Ser-Ala-Pro-Ala-Thr-Gly-Gly-OH is similar to sequences found in various proteins studied in scientific research. For example, the amino acid sequence of human chorionic gonadotropin includes complex sequences involving amino acids like Ala, Pro, Arg, and Lys, which are key components of the peptide (Morgan, Birken, & Canfield, 1975).
Relation to Histocompatibility Antigens
- In the study of murine histocompatibility antigens, sequences with amino acids such as Ala, Lys, and Arg have been identified, showing the relevance of such sequences in the context of immunological research (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980).
Implications in Histone Research
- Research on histones, like the study on histone H2B from sea urchin sperm, has revealed the importance of sequences containing Ala, Pro, and Arg, highlighting the potential significance of the peptide in genetic regulation studies (Strickland, Strickland, Brandt, von Holt, & Wittmann-Liebold, 1978).
DNA-Binding Proteins Analysis
- In the study of DNA-binding proteins, like the histone-like protein HTa from Thermoplasma acidophilum, sequences similar to the given peptide have been analyzed, suggesting its potential role in DNA-binding and chromatin structure research (Delange, Williams, & Searcy, 1981).
Hormonal Studies
- The sequence is also reminiscent of peptides involved in hormonal regulation, as seen in the study of growth hormone-releasing factors derived from human pancreatic tumors (Guillemin, Brazeau, Böhlen, Esch, Ling, Wehrenberg, 1982).
Enzymatic Function Analysis
- In enzymatic studies, similar sequences have been identified, such as in the amino-acid sequence of adenylate kinase from porcine muscle, suggesting potential applications in studying enzyme structure and function (Heil, Müller, Noda, Pinder, Schirmer, Schirmer, & von Zabern, 1974).
Comparative Protein Structure Studies
- Comparative studies of protein structures, like those on histones from sea urchin sperm, often involve analyzing sequences with these amino acids, indicating the peptide's relevance in comparative biology and evolution (Strickland, Strickland, Brandt, & von Holt, 1977).
Relevance in Immune Response
- The study of the immune response, particularly in murine models, has also involved sequences similar to this peptide, emphasizing its potential importance in immunology (Uehara, Ewenstein, Martinko, Nathenson, Kindt, & Coligan, 1980).
Role in Plasma Protein Studies
- Plasma protein research, such as the study of human plasma prealbumin, involves sequences with these amino acids, underscoring its potential in protein transport and metabolism research (Kanda, Goodman, Canfield, & Morgan, 1974).
Implications in Structural Biology
- The sequence shares similarities with structures studied in histone research, indicating its potential application in structural biology and epigenetics (Olson, Jordan, & Busch, 1972).
properties
Molecular Formula |
C85H152N30O25 |
---|---|
Molecular Weight |
1994.32 |
IUPAC Name |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-(methylamino)hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C85H152N30O25/c1-42(2)38-57(110-75(132)56(29-30-61(89)119)107-71(128)52(23-13-16-32-87)105-73(130)55(26-19-35-96-85(92)93)108-79(136)60-28-20-36-114(60)82(139)43(3)88)76(133)101-46(6)68(125)113-65(50(10)118)81(138)109-51(22-12-15-31-86)70(127)100-44(4)66(123)99-45(5)67(124)104-54(25-18-34-95-84(90)91)72(129)106-53(24-14-17-33-94-11)74(131)111-58(41-116)77(134)103-48(8)83(140)115-37-21-27-59(115)78(135)102-47(7)69(126)112-64(49(9)117)80(137)98-39-62(120)97-40-63(121)122/h42-60,64-65,94,116-118H,12-41,86-88H2,1-11H3,(H2,89,119)(H,97,120)(H,98,137)(H,99,123)(H,100,127)(H,101,133)(H,102,135)(H,103,134)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,138)(H,110,132)(H,111,131)(H,112,126)(H,113,125)(H,121,122)(H4,90,91,95)(H4,92,93,96)/t43-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)N |
Origin of Product |
United States |
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